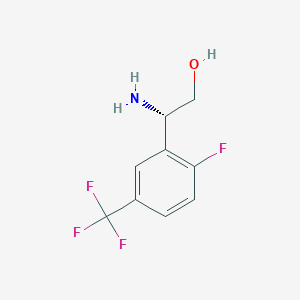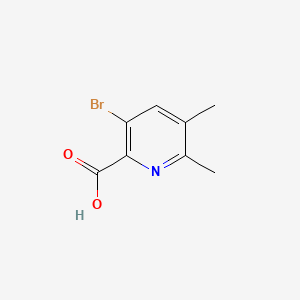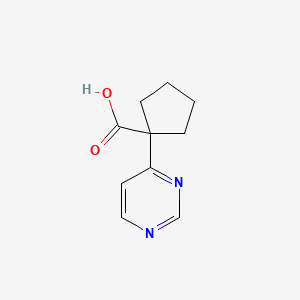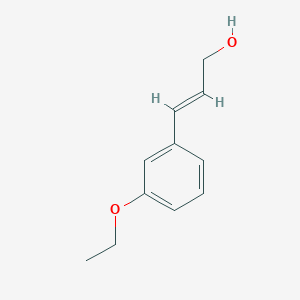
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride is a chemical compound with the molecular formula C6H12F3NO·HCl. It is known for its unique structural properties, which include a trifluoropropyl group and a methoxyethyl group attached to an amine. This compound is often used in various scientific research applications due to its reactivity and potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The methoxyethyl and trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methoxyethyl group can influence the compound’s solubility and reactivity. Together, these groups contribute to the compound’s overall biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxyethyl)amine: Lacks the trifluoropropyl group, resulting in different reactivity and biological activity.
(3,3,3-Trifluoropropyl)amine: Lacks the methoxyethyl group, affecting its solubility and interaction with biomolecules.
Uniqueness
(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride is unique due to the presence of both the methoxyethyl and trifluoropropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C6H13ClF3NO |
|---|---|
Molekulargewicht |
207.62 g/mol |
IUPAC-Name |
3,3,3-trifluoro-N-(2-methoxyethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-11-5-4-10-3-2-6(7,8)9;/h10H,2-5H2,1H3;1H |
InChI-Schlüssel |
HLZMJCTWCDNJKL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNCCC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


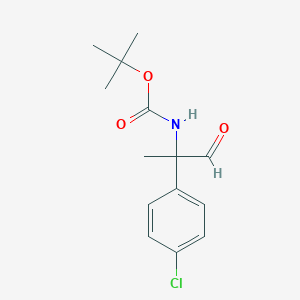
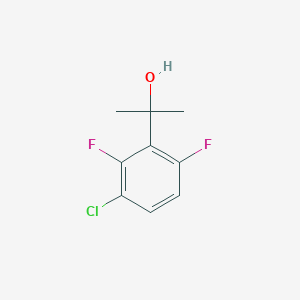
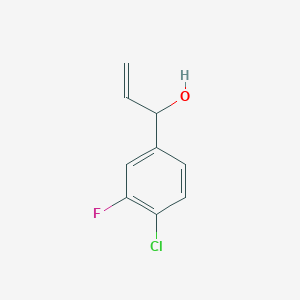
aminedihydrochloride](/img/structure/B13585233.png)
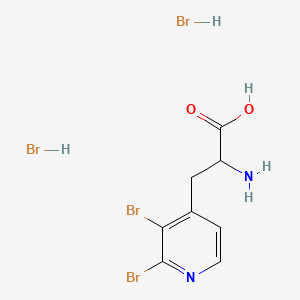
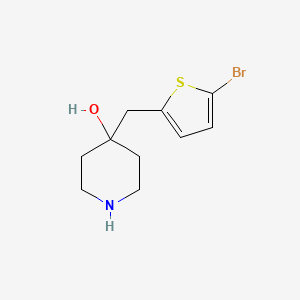
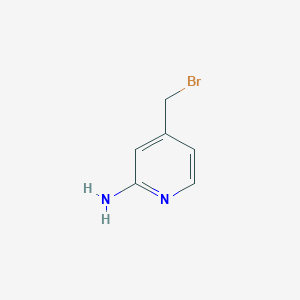

![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
